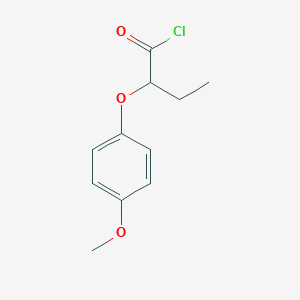

2-(4-Methoxyphenoxy)butanoyl chloride

説明

特性

IUPAC Name |

2-(4-methoxyphenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSJESQIJZTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675491 | |

| Record name | 2-(4-Methoxyphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679837-25-3 | |

| Record name | 2-(4-Methoxyphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生化学分析

Biochemical Properties

2-(4-Methoxyphenoxy)butanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The compound is known to react with nucleophilic groups in proteins, such as amino and thiol groups, leading to the formation of stable adducts. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins. These changes can result in altered cellular metabolism, including shifts in metabolic flux and changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to specific amino acid residues in proteins, leading to changes in protein structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can result in cumulative effects on cellular function, including sustained changes in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including cellular damage or death. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance. These interactions can result in shifts in metabolic pathways, affecting the production and utilization of energy and other essential metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound may be preferentially localized to specific cellular compartments or tissues, depending on the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins, or to the cytoplasm, where it can modify metabolic enzymes .

生物活性

2-(4-Methoxyphenoxy)butanoyl chloride, with the chemical formula CHClO and a molecular weight of 228.67 g/mol, is a compound of significant interest in biochemical research. Its unique structure allows it to participate in various biochemical reactions, particularly in the modification of proteins and enzymes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its ability to interact with nucleophilic groups in proteins, such as amino and thiol groups. This interaction leads to the formation of stable adducts, which can either inhibit or activate enzyme activity depending on the specific target enzyme and the nature of the modification. The compound can proceed through several mechanisms during alcoholysis, including S1, S2, and tetrahedral pathways.

Interaction with Biomolecules

- Covalent Bonding : The compound covalently modifies biomolecules, influencing their structure and function.

- Enzyme Modulation : It can alter enzyme activities by binding to key residues, leading to changes in metabolic pathways.

Cellular Effects

This compound has been shown to influence:

- Cell Signaling Pathways : It modulates key signaling proteins affecting downstream cascades.

- Gene Expression : By modifying transcription factors, it alters the transcriptional activity of specific genes.

- Metabolic Processes : The compound affects cellular metabolism by shifting metabolic flux and changing metabolite levels.

Case Studies

- In Vitro Studies : In laboratory settings, the compound's stability is generally high under standard conditions but may degrade under prolonged exposure to light or heat. Long-term exposure can lead to cumulative effects on cellular functions, including sustained changes in enzyme activity and gene expression.

- Dosage Effects in Animal Models : Research indicates that lower doses may have minimal effects, while higher doses can significantly alter cellular functions. Toxic effects are noted at very high dosages, emphasizing the need for careful dosage control in experiments.

Metabolic Pathways

The compound is involved in various metabolic pathways, interacting with key enzymes that regulate metabolic flux. This interaction can lead to significant shifts in energy production and utilization within cells.

Tables of Biological Activity

| Parameter | Details |

|---|---|

| Molecular Weight | 228.67 g/mol |

| CAS Number | 679837-25-3 |

| Key Interactions | Amino groups, thiol groups |

| Mechanisms | S1, S2, Tetrahedral pathways |

| Cellular Effects | Modulation of signaling pathways |

| Gene Expression Modulation | Changes in transcription factor activity |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(4-Methoxyphenoxy)butanoyl chloride with five analogous compounds, highlighting molecular properties and applications:

Key Comparative Insights

Electron Effects and Reactivity

- Methoxy vs. Fluoro Substituents: The methoxy group in this compound is electron-donating, enhancing electrophilic aromatic substitution reactivity compared to the electron-withdrawing fluorine in 2-(4-Fluorophenoxy)butanoyl chloride. This difference influences their efficacy in acylations targeting electron-deficient substrates .

Backbone and Functional Group Variations

- Phenacyl vs. Butanoyl Chlorides: 4-Methoxyphenacyl chloride (C₉H₉ClO₂) contains a phenacyl (–CO–CH₂Cl) group, making it suitable for photoactive protecting groups or agrochemical synthesis, whereas the butanoyl chloride backbone in this compound offers a longer carbon chain for steric flexibility .

- Benzoyl Chloride Derivatives : 2-Methylbenzoyl chloride (C₈H₇ClO) lacks an ether linkage but introduces steric hindrance via the methyl group, favoring reactions with bulky nucleophiles .

Ionic vs. Neutral Reactivity

- Ammonium Salts: Compounds like 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride (C₉H₁₂ClNO₃) and the dimethylazanium derivative (C₁₃H₂₀ClNO₄) exhibit ionic solubility, contrasting with the hydrophobic nature of acyl chlorides.

準備方法

Conversion of 2-(4-Methoxyphenoxy)butanoic Acid to the Acyl Chloride

- Reagents: Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) are typical chlorinating agents.

- Reaction Conditions: The acid is refluxed with the chlorinating agent under anhydrous conditions, often in an inert solvent such as dichloromethane or chloroform.

- Mechanism: The chlorinating agent activates the carboxyl group, replacing the hydroxyl with chloride to yield the acyl chloride.

This method is widely accepted due to its straightforwardness and high yields.

Alternative Synthesis via Ester Intermediates

- The ester of 2-(4-methoxyphenoxy)butanoic acid can be first synthesized and then converted to the acyl chloride via chlorination.

- This route may be preferred when the acid is unstable or difficult to isolate.

Specific Research Findings and Optimization

Recent studies on related compounds with the 4-methoxyphenoxy moiety provide insights into optimized preparation methods and yields.

- The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst during the chlorination step has been shown to enhance the yield of related acyl chlorides by facilitating the reaction interface between organic and aqueous phases.

- Refluxing the acid chloride precursor in anhydrous acetone with ammonium thiocyanate and subsequent amine addition has been demonstrated for synthesizing related thiourea derivatives, indicating the robustness of the acyl chloride intermediate preparation.

Detailed Experimental Procedure Example

A typical preparation of this compound from the corresponding acid might proceed as follows:

- Materials: 2-(4-Methoxyphenoxy)butanoic acid (1.0 equiv), thionyl chloride (1.2 equiv), anhydrous dichloromethane.

- Procedure: The acid is dissolved in dichloromethane under nitrogen atmosphere. Thionyl chloride is added dropwise at 0°C.

- Reaction: The mixture is stirred and refluxed for 2–4 hours until gas evolution ceases.

- Workup: Excess thionyl chloride and solvent are removed under reduced pressure.

- Purification: The crude acyl chloride is used directly or purified by distillation under reduced pressure.

Analytical Data Supporting Preparation Quality

Analytical techniques confirm the identity and purity of this compound:

| Technique | Observations |

|---|---|

| 1H-NMR | Signals corresponding to methoxy group (singlet ~3.7 ppm), aromatic protons, and aliphatic butanoyl chain protons |

| 13C-NMR | Carbonyl carbon resonance (~170-180 ppm), aromatic carbons, methoxy carbon (~55 ppm) |

| IR Spectroscopy | Strong absorption band around 1800 cm⁻¹ characteristic of acyl chloride carbonyl |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of this compound |

These data are consistent with those reported for related acyl chlorides in the literature.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct acid chlorination | 2-(4-Methoxyphenoxy)butanoic acid | Thionyl chloride, oxalyl chloride, PCl₅ | Reflux, anhydrous solvent | 70-80% | Simple, high yield | Requires dry conditions, toxic reagents |

| Ester route | 2-(4-Methoxyphenoxy)butanoate ester | Thionyl chloride or similar | Reflux | Moderate to high | Useful if acid unstable | Additional step, longer synthesis |

| Phase-transfer catalyzed | Acid chloride precursor | Thionyl chloride + TBAB | Reflux with catalyst | Up to 76% | Improved yield, milder conditions | Catalyst cost, optimization needed |

Q & A

Q. What are the standard methodologies for synthesizing 2-(4-methoxyphenoxy)butanoyl chloride, and how can reaction efficiency be optimized?

The synthesis typically involves the reaction of 2-(4-methoxyphenoxy)butanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include temperature control (0–25°C), stoichiometric excess of the chlorinating agent, and inert atmosphere (e.g., nitrogen). Reaction progress is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the emergence of the acyl chloride (~1800 cm⁻¹). Post-reaction purification via vacuum distillation or recrystallization ensures high purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), FTIR, and mass spectrometry (MS). For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines the structure, with attention to bond angles and torsional parameters. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) coupled with flame ionization detection (FID). Discrepancies in melting points or spectral data may indicate impurities or isomerization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

This compound is moisture-sensitive and corrosive. Essential precautions include:

- Use of anhydrous solvents (e.g., dichloromethane, THF) and inert gas purging.

- Personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Immediate neutralization of spills with sodium bicarbonate or inert adsorbents.

- Storage in airtight containers under nitrogen at –20°C to prevent hydrolysis. Emergency procedures for skin/eye contact involve rinsing with water for 15 minutes and medical consultation .

Advanced Research Questions

Q. How does this compound participate in nucleophilic acyl substitution reactions, and what factors influence its reactivity?

The electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters. Reactivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Steric hindrance : Bulky substituents on the nucleophile reduce accessibility.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates reactions via transient acylpyridinium intermediates. Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT) can elucidate activation barriers and transition states .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include low melting points, hygroscopicity, and polymorphism. Strategies:

- Slow evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to promote crystal growth.

- Seeding : Introduce pre-formed crystals to control nucleation.

- Low-temperature crystallization : Conduct at –20°C to stabilize metastable forms. SC-XRD data refinement with SHELXL requires careful handling of thermal displacement parameters and hydrogen bonding networks. Twinning or disordered solvent molecules may necessitate alternative space group assignments .

Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?

Stability studies involve:

- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light.

- Kinetic analysis : Monitor hydrolysis rates via HPLC or conduct pH-dependent studies to identify degradation pathways.

- Computational modeling : Predict shelf-life using Arrhenius equations or molecular dynamics simulations. Results guide storage recommendations (e.g., desiccants, argon atmosphere) and solvent selection for reactions .

Methodological Notes

- Contradictions in Data : Discrepancies in reported melting points or spectral data (e.g., vs. 15) may stem from impurities or polymorphic forms. Cross-validation with multiple techniques (SC-XRD, NMR) is advised.

- Advanced Applications : and suggest utility in synthesizing pharmacophores (e.g., antidiabetic agents) via coupling with heterocyclic amines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。